
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is an organic compound with the molecular formula C8H13NO5 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which undergoes N-methylation to form N-methylpiperidine.
Hydroxylation: The N-methylpiperidine is then hydroxylated at the 4-position to introduce the hydroxyl group.
Carboxylation: Finally, the compound undergoes carboxylation at the 2 and 6 positions to form the dicarboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-1-methylpiperidine-2,6-dicarboxylic acid.
Reduction: Formation of 4-hydroxy-1-methylpiperidine-2,6-dimethanol.
Substitution: Formation of 4-chloro-1-methylpiperidine-2,6-dicarboxylic acid.
科学的研究の応用
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxypyridine-2,6-dicarboxylic acid: Similar structure but lacks the methyl group.
4-Hydroxy-2,6-dicarboxypiperidine: Similar structure but lacks the methyl group at the 1-position.
Uniqueness
4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as the methyl group at the 1-position. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
802828-65-5 |
|---|---|
分子式 |
C8H13NO5 |
分子量 |
203.19 g/mol |
IUPAC名 |
4-hydroxy-1-methylpiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h4-6,10H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChIキー |
RVMZHNCTRMMUOX-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(CC1C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


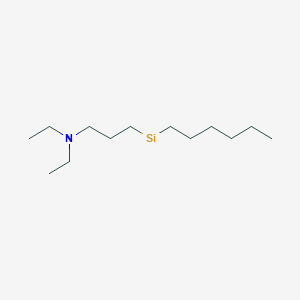
![1-Bromo-2-[1-(ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14205035.png)
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
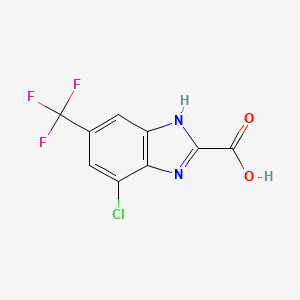

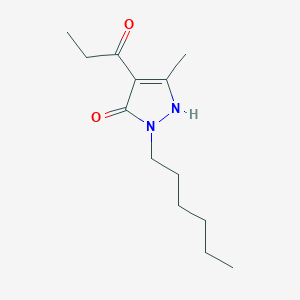
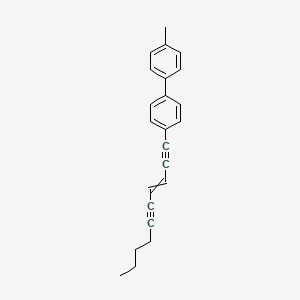
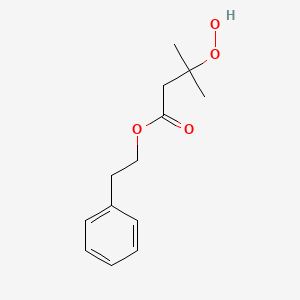
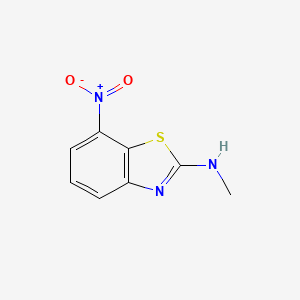
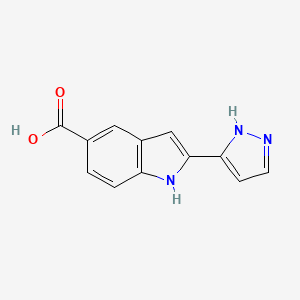
![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
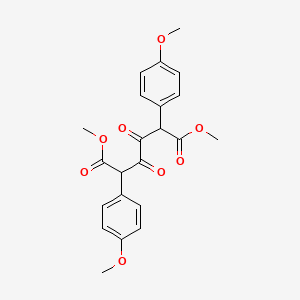
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
